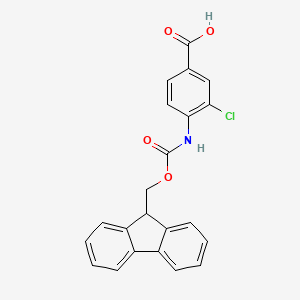
4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes It is characterized by the presence of a bromomethyl group at the 4-position and a chlorine atom at the 6-position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-chloro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar bromination process. safety and cost considerations may lead to the use of alternative brominating agents and solvents. For example, bromination using molecular bromine (Br2) in the presence of hydrogen peroxide (H2O2) can be employed .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted indenes with various functional groups.
Oxidation: Indene derivatives with hydroxyl or carbonyl groups.
Reduction: Indenes with methyl groups replacing the bromomethyl group.
Scientific Research Applications
4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, including anti-HIV drugs and antihypertensive agents.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The presence of the chlorine atom can influence the reactivity and stability of the compound by electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzene: Utilized in organic synthesis and material science.
4-(Bromomethyl)coumarin: Employed in the synthesis of biologically active compounds.
Uniqueness
4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene is unique due to the combination of the bromomethyl and chloro substituents on the indene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C10H10BrCl |
|---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrCl/c11-6-8-5-9(12)4-7-2-1-3-10(7)8/h4-5H,1-3,6H2 |
InChI Key |
COAFLWDSPLCXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)

![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)


![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
![3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal](/img/structure/B13472360.png)
![1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13472366.png)



